2-Ethyl-1,3-dithiane fundamental properties
2-Ethyl-1,3-dithiane fundamental properties
An In-Depth Technical Guide to 2-Ethyl-1,3-dithiane: Properties, Synthesis, and Applications
Executive Summary
2-Ethyl-1,3-dithiane is a sulfur-containing heterocyclic compound of significant interest in modern organic synthesis. As a derivative of 1,3-dithiane, its primary value lies in its function as a masked propionyl anion, enabling a reversal of the normal electrophilic reactivity of the carbonyl carbon—a concept known as "umpolung". This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2-Ethyl-1,3-dithiane for researchers, scientists, and professionals in drug development. It details core physical and spectroscopic data, provides validated experimental protocols for its synthesis and subsequent deprotection, and explores its versatile applications as a nucleophilic building block.
Introduction: Umpolung and the Strategic Role of Dithianes
In conventional organic chemistry, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. The concept of umpolung , or polarity inversion, describes the strategic modification of a functional group to reverse this inherent reactivity.[1][2] 1,3-dithianes are preeminent reagents for achieving this transformation.[3]
The protons on the carbon atom situated between the two sulfur atoms in the 1,3-dithiane ring (the C2 position) are significantly more acidic (pKa ≈ 31-39) than typical methylene protons.[4][5] This increased acidity is attributed to the ability of the large, polarizable sulfur atoms to stabilize the resulting carbanion.[1] Consequently, treatment with a strong base, such as n-butyllithium (n-BuLi), readily generates a potent carbon nucleophile.[6] This lithiated dithiane serves as a masked acyl anion, capable of attacking a wide range of electrophiles in a manner that would be impossible for the corresponding carbonyl compound.[1]
2-Ethyl-1,3-dithiane is a specific and valuable member of this class, functioning as a synthetic equivalent of the propionyl anion. Its subsequent hydrolysis unmasks a ketone, providing a powerful tool for the construction of complex carbon skeletons.
Core Properties of 2-Ethyl-1,3-dithiane
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.
Physical and Chemical Data
The key identifying and physical properties of 2-Ethyl-1,3-dithiane are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-ethyl-1,3-dithiane | [7] |
| CAS Number | 6007-23-4 | [7] |
| Molecular Formula | C₆H₁₂S₂ | [7] |
| Molecular Weight | 148.3 g/mol | [7] |
| Appearance | Light yellow liquid | [8][9] |
| Odor | Odorless | [8][9] |
| Boiling Point | 75 - 77 °C / 167 - 170.6 °F | [8][9] |
| Density | 1.220 g/mL at 25 °C | [8] |
| Flash Point | 54 °C / 129.2 °F (closed cup) | [8][9] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 2-Ethyl-1,3-dithiane.
-
¹³C NMR: The carbon atom at the C2 position (between the two sulfur atoms) is a key diagnostic signal, appearing at a characteristic chemical shift.
-
¹H NMR: The spectrum will show a triplet-quartet system for the ethyl group and distinct multiplets for the dithiane ring protons.
-
Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) is expected at m/z = 148. Common fragmentation patterns involve the loss of the ethyl group or cleavage of the dithiane ring.[7]
-
Infrared (IR) Spectroscopy: The spectrum is characterized by C-H stretching and bending vibrations. The absence of a strong carbonyl (C=O) absorption band confirms the integrity of the dithiane ring.[7]
Synthesis and Handling
The preparation of 2-Ethyl-1,3-dithiane is a robust two-step process starting from propanal. The first step involves the protection of the aldehyde to form the dithiane, followed by deprotonation and alkylation to yield the final product.
Workflow for Synthesis
Caption: Synthesis of 2-Ethyl-1,3-dithiane and subsequent functionalization.
Experimental Protocol: Synthesis of 2-Ethyl-1,3-dithiane
This protocol first describes the formation of the parent 1,3-dithiane from a generic aldehyde, which is then adapted for the specific synthesis of the 2-ethyl derivative.
Part A: Synthesis of the 1,3-Dithiane Intermediate
This procedure is based on the general method for thioacetal formation from an aldehyde.[3][10]
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add chloroform, glacial acetic acid, and a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).[11]
-
Reagent Addition: Heat the mixture to reflux with vigorous stirring. Prepare a solution of 1,3-propanedithiol (1.0 eq) and the desired aldehyde (in this case, propanal, 1.1 eq) in chloroform. Add this solution dropwise to the refluxing mixture over several hours.
-
Workup: After the addition is complete, cool the reaction mixture to room temperature. Wash the organic layer successively with water, 10% aqueous potassium hydroxide, and finally with water again.[11]
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., K₂CO₃), filter, and concentrate under reduced pressure to yield the crude 2-ethyl-1,3-dithiane.[11]
-
Purification: The product can be purified by vacuum distillation or recrystallization from methanol if it is a solid at room temperature.[11]
Causality: The Lewis acid is essential to activate the carbonyl carbon of the aldehyde, making it more electrophilic and susceptible to attack by the sulfur nucleophiles of 1,3-propanedithiol. The slow addition of reagents and refluxing conditions help to drive the equilibrium towards the product and minimize side reactions.[11]
Safe Handling and Storage
2-Ethyl-1,3-dithiane is a flammable liquid and should be handled with appropriate care.[8][9]
-
Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
-
Hazards: It is classified as harmful if swallowed.[7]
Reactivity and Synthetic Applications
The synthetic utility of 2-Ethyl-1,3-dithiane stems from the nucleophilicity of its C2-lithiated derivative.
Deprotonation and Nucleophilic Attack
The key reaction is the deprotonation at the C2 position using a strong, non-nucleophilic base.
Caption: Generation of the nucleophilic dithiane and reaction with an electrophile.
Mechanism Insight: The treatment of 2-ethyl-1,3-dithiane with n-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-30 °C to 0 °C) quantitatively generates the 2-lithio-2-ethyl-1,3-dithiane carbanion.[1] This carbanion is a powerful nucleophile that readily attacks a variety of electrophiles, including:
-
Alkyl halides (Primary): For C-C bond formation, leading to more complex ketones after hydrolysis.[6][12]
-
Epoxides: Ring-opening of epoxides to form β-hydroxy ketones after hydrolysis.[12]
-
Aldehydes and Ketones: To generate α-hydroxy ketones after hydrolysis.[1]
-
Esters and Acid Derivatives: For the synthesis of 1,2-diketones and α-keto esters.[4]
Experimental Protocol: Deprotection to Regenerate the Ketone
The final and crucial step in many synthetic sequences involving dithianes is the hydrolysis of the thioacetal to unmask the carbonyl group. This step can be challenging due to the stability of the dithiane ring.[13] Mercuric chloride (HgCl₂) is a classic and effective reagent for this transformation.[6]
-
Setup: Dissolve the 2,2-disubstituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., a 9:1 ratio).[14]
-
Reagent Addition: Add mercury(II) chloride (HgCl₂, ~4.0 eq) and a weak base like calcium carbonate (CaCO₃, ~4.0 eq) to the solution. The CaCO₃ acts as an acid scavenger.[14]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with water and filter through a pad of Celite to remove the insoluble mercury salts.[14]
-
Extraction: Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by flash column chromatography.[14]
Self-Validation: The choice of mercuric chloride is driven by the high affinity of the soft Lewis acid Hg(II) for the soft sulfur atoms, which facilitates the cleavage of the C-S bonds.[3] The use of Celite filtration is a critical safety and purification step to remove the toxic mercury precipitate.
Conclusion
2-Ethyl-1,3-dithiane is a versatile and powerful reagent in the arsenal of the synthetic organic chemist. By enabling the inversion of polarity at a carbonyl carbon, it provides a reliable pathway for the formation of C-C bonds that are inaccessible through traditional methods. Its role as a propionyl anion equivalent, coupled with well-established protocols for its synthesis and deprotection, ensures its continued application in the construction of architecturally complex molecules, from natural products to novel pharmaceutical agents. A firm grasp of its properties and reactivity is essential for any scientist engaged in advanced organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-Dithiane. Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Retrieved from [Link]
- Chemistry LibreTexts. (n.d.). 1,3-Dithiane.
-
PubChem. (n.d.). 2-Ethyl-1,3-dithiane. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 1,3-dithiane-2-carboxylate. Retrieved from [Link]
-
YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
University of Windsor. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59, 6147-6212. Retrieved from [Link]
-
Wikipedia. (n.d.). Dithiane. Retrieved from [Link]
-
Wikipedia. (n.d.). Umpolung. Retrieved from [Link]
- American Chemical Society. (2010). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 43(5), 662-673.
- University Lecture Notes. (n.d.). Umpolung Synthesis. Retrieved from a relevant academic source on pKa values.
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. Umpolung - Wikipedia [en.wikipedia.org]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. 2-Ethyl-1,3-dithiane | C6H12S2 | CID 521915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
